molecular formula C16H22N2O2 B268690 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide

2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide

Número de catálogo B268690
Peso molecular: 274.36 g/mol
Clave InChI: KGKLJACEWJGWGD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2003 by Cylene Pharmaceuticals and has since been studied for its potential therapeutic applications in cancer treatment.

Mecanismo De Acción

2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors necessary for RNA polymerase I activity. This leads to a reduction in rRNA synthesis and ribosome biogenesis, ultimately leading to cancer cell death.
Biochemical and Physiological Effects
2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been shown to have selective cytotoxicity towards cancer cells, with minimal effect on normal cells. It has been tested in a variety of cancer cell lines and has shown promising results in preclinical studies. 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide is its selectivity towards cancer cells, which reduces the risk of off-target effects. It has also shown promising results in preclinical studies, making it a promising candidate for further development. However, 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide has limited solubility and stability, which may affect its efficacy in vivo. It also has a short half-life, which may require frequent dosing.

Direcciones Futuras

Future research on 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide could focus on improving its solubility and stability, as well as developing more effective delivery methods. It could also be tested in combination with other cancer therapies to enhance its efficacy. Additionally, further studies could investigate its potential applications in other diseases, such as viral infections and neurodegenerative disorders.
Conclusion
In conclusion, 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide is a promising small molecule inhibitor of RNA polymerase I transcription with potential applications in cancer treatment. Its selectivity towards cancer cells and ability to induce DNA damage and activate the p53 tumor suppressor pathway make it a promising candidate for further development. However, its limited solubility and stability may affect its efficacy in vivo, and further research is needed to optimize its delivery and enhance its efficacy.

Métodos De Síntesis

The synthesis of 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide involves several steps, starting with the conversion of 4-bromo-2,2-dimethylbutyronitrile to 4-bromo-2,2-dimethylbutyric acid. This acid is then converted to 4-bromo-2,2-dimethylbutyryl chloride, which is subsequently reacted with 3-(1-pyrrolidinylcarbonyl)aniline to produce the final product, 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide. The synthesis method has been optimized over the years to improve the yield and purity of 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide.

Aplicaciones Científicas De Investigación

2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA (rRNA) and ribosome biogenesis. Cancer cells often have an increased demand for ribosomes due to their high rate of proliferation, making 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide a promising candidate for cancer therapy.

Propiedades

Nombre del producto

2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide

Fórmula molecular

C16H22N2O2

Peso molecular

274.36 g/mol

Nombre IUPAC

2,2-dimethyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]propanamide

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)15(20)17-13-8-6-7-12(11-13)14(19)18-9-4-5-10-18/h6-8,11H,4-5,9-10H2,1-3H3,(H,17,20)

Clave InChI

KGKLJACEWJGWGD-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCC2

SMILES canónico

CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCC2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.